L 683519

Descripción

Propiedades

Número CAS |

132172-14-6 |

|---|---|

Fórmula molecular |

C43H67NO12 |

Peso molecular |

790.0 g/mol |

Nombre IUPAC |

(18Z)-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

InChI |

InChI=1S/C43H67NO12/c1-9-12-30-18-24(2)17-25(3)19-36(54-8)38(48)37-21-27(5)43(52,56-37)40(49)41(50)44-16-11-10-13-31(44)42(51)55-39(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)53-7/h9,18,20,25,27-33,35-39,45-46,48,52H,1,10-17,19,21-23H2,2-8H3/b24-18-,26-20+ |

Clave InChI |

OKRZOXIQNKYTBL-KNLBXDFQSA-N |

SMILES isomérico |

CC1CC(C(C2CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(/C=C(\C1)/C)CC=C)O)C)/C(=C/C4CCC(C(C4)OC)O)/C)O)C)O)OC |

SMILES canónico |

CC1CC(C(C2CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

L 683519; L-683519; L683519; 13-Desmethyl FK 506; |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide to L-683,519: A Core Component in Immunosuppressive Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of L-683,519, a key molecule in the study of immunosuppression. L-683,519, also known as 13-Desmethyl FK 506 or Desmethyl Tacrolimus, is a significant metabolite of the potent immunosuppressant drug Tacrolimus (FK-506). Understanding the characteristics of L-683,519 is crucial for researchers in immunology, pharmacology, and medicinal chemistry.

Chemical Structure and Identification

L-683,519 is a macrolide lactone and a demethylated derivative of Tacrolimus. Its chemical structure is characterized by a 23-membered ring containing multiple functional groups that contribute to its biological activity.

Chemical Identifiers

| Identifier | Value |

| Common Name | L-683,519, 13-Desmethyl FK 506, Desmethyl Tacrolimus |

| CAS Number | 132172-14-6 |

| IUPAC Name | (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-5,19-dihydroxy-3-((E)-2-((1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl)-1-methylvinyl)-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(prop-2-en-1-yl)-15,19-epoxy-3,4,5,8,9,10,11,12,13,14,15,16,18,19,24,25,26,26a-octadecahydro-1H-pyrido[2,1-c][1][2]oxaazacyclotricosine-1,7,20,21(23H)-tetrone |

| SMILES | C[C@@H]1--INVALID-LINK--/--INVALID-LINK----INVALID-LINK--C)O)CC=C)C)OC)O[C@@H]2--INVALID-LINK--O)C=C)C)C)OC">C@HC(=O)C(=O)N3CCCC[C@H]3C(=O)O--INVALID-LINK----INVALID-LINK----INVALID-LINK--CC(=O)C |

| Molecular Formula | C43H67NO12 |

| Molecular Weight | 790.00 g/mol |

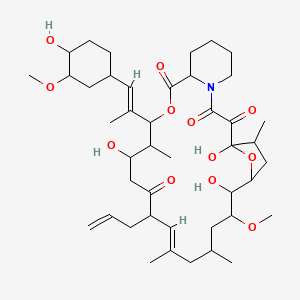

Visual Representation of Chemical Structure:

(A 2D chemical structure image of L-683,519 would be placed here in a full report.)

Mechanism of Action: Inhibition of the Calcineurin Pathway

L-683,519, like its parent compound Tacrolimus, exerts its immunosuppressive effects by inhibiting the calcineurin signaling pathway. This pathway is pivotal for the activation of T-lymphocytes, which are key players in the adaptive immune response.

The mechanism involves the following steps:

-

Binding to FKBP12: L-683,519 first binds to the cytosolic immunophilin, FK506-binding protein 12 (FKBP12).[1][3][4]

-

Formation of an Inhibitory Complex: The resulting L-683,519-FKBP12 complex then binds to calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[3][4]

-

Inhibition of Calcineurin Activity: This binding event inhibits the phosphatase activity of calcineurin.

-

Suppression of T-Cell Activation: By inhibiting calcineurin, the dephosphorylation of the nuclear factor of activated T-cells (NFAT) is prevented. This blockage inhibits the translocation of NFAT to the nucleus, thereby preventing the transcription of genes encoding pro-inflammatory cytokines such as interleukin-2 (IL-2).[3][4] The reduction in IL-2 production leads to a decrease in T-cell proliferation and activation, resulting in immunosuppression.

The following diagram illustrates the signaling pathway inhibited by L-683,519 and Tacrolimus.

Caption: Signaling pathway of T-cell activation and its inhibition by L-683,519.

Quantitative Biological Data

The immunosuppressive activity of Tacrolimus and its metabolites is a critical area of study. While specific quantitative data for L-683,519 is limited in publicly available literature, studies on Tacrolimus metabolites provide valuable insights. The immunosuppressive activity is often evaluated using a mixed lymphocyte reaction (MLR) assay, with IC50 values indicating the concentration required for 50% inhibition.

One study on various Tacrolimus metabolites reported the following IC50 values in a mouse MLR system:

| Compound | IC50 (ng/mL) |

| Tacrolimus (FK506) | 0.11 |

| M-V (15,31-di-O-desmethyl) | > 1000 |

| M-VI (13,31-di-O-desmethyl) | 8.78 |

| M-VII (13,15-di-O-desmethyl) | > 1000 |

| M-VIII | 15.27 |

Data from a study on the metabolism of FK506.[5]

It is important to note that L-683,519 is the 13-O-desmethyl metabolite. The data above for M-VI, a di-demethylated analog including demethylation at the 13-position, suggests that modification at this site can impact immunosuppressive activity. Further specific studies on L-683,519 are required to determine its precise IC50 value.

Experimental Protocols

General Protocol for Analysis of Tacrolimus and its Impurities (including L-683,519) by UHPLC

This protocol provides a general framework for the separation and analysis of Tacrolimus and its related impurities, such as L-683,519, using Ultra-High-Performance Liquid Chromatography (UHPLC). This method is crucial for quality control in pharmaceutical formulations.[6][7][8]

1. Materials and Reagents:

-

Tacrolimus reference standard

-

L-683,519 (or other impurity) reference standard

-

Acetonitrile (ACN), HPLC grade

-

Water, deionized

-

Ammonium acetate buffer (e.g., 5 mmol L⁻¹, pH 5)

-

UHPLC system with a UV or mass spectrometry detector

-

UHPLC column (e.g., BEH C18)

2. Standard Solution Preparation:

-

Prepare a stock solution of the Tacrolimus reference standard at a concentration of approximately 1 mg/mL in ACN.

-

Prepare a stock solution of the L-683,519 reference standard at a similar concentration.

-

From the stock solutions, prepare working standard solutions at appropriate concentrations (e.g., 15.0 µg/mL for Tacrolimus) by diluting with a suitable solvent mixture, such as ACN-water (70:30, V/V).[8]

3. Sample Preparation (for pharmaceutical dosage forms):

-

For capsules, open and dissolve the contents in a known volume of ACN to achieve a target concentration of Tacrolimus.

-

Further dilute the sample solution with the mobile phase to a final concentration suitable for UHPLC analysis (e.g., approximately 3000 µg/mL of Tacrolimus for forced degradation studies).[6]

-

Filter the final solution through a 0.22 µm or 0.45 µm filter before injection.

4. UHPLC Conditions (Example):

-

Column: BEH C18 (e.g., 1.7 µm, 2.1 x 100 mm)

-

Mobile Phase A: 5 mmol L⁻¹ ammonium acetate buffer (pH 5)

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a short run time (e.g., 14 minutes).[6][7]

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40 - 50 °C

-

Injection Volume: 1 - 5 µL

-

Detection: UV at 210 nm or Mass Spectrometry (for higher specificity and sensitivity)

5. Data Analysis:

-

Identify and quantify Tacrolimus and its impurities, including L-683,519, by comparing their retention times and peak areas with those of the reference standards.

-

Validate the method for linearity, precision, accuracy, sensitivity, and specificity as per regulatory guidelines.[6][7]

The following diagram outlines the general workflow for this experimental protocol.

Caption: General workflow for the analysis of L-683,519 by UHPLC.

This technical guide serves as a foundational resource for professionals engaged in research and development involving L-683,519 and related immunosuppressive agents. Further investigation into the specific biological activities and synthetic pathways of L-683,519 will continue to enhance our understanding of its role in pharmacology and medicine.

References

- 1. What are FKBP inhibitors and how do they work? [synapse.patsnap.com]

- 2. Interaction of tacrolimus(FK506) and its metabolites with FKBP and calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Further metabolism of FK506 (tacrolimus). Identification and biological activities of the metabolites oxidized at multiple sites of FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to L-683,519 (CAS Number: 132172-14-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-683,519, also known as 13-O-desmethyl tacrolimus, is a significant metabolite and impurity of the widely used immunosuppressant drug, Tacrolimus (FK-506). As a calcinein inhibitor, L-683,519 plays a crucial role in the modulation of the immune system by interfering with T-cell activation pathways. This document provides a comprehensive technical overview of L-683,519, including its biochemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Information

| Property | Value |

| CAS Number | 132172-14-6 |

| Synonyms | 13-O-Desmethyl tacrolimus, 13-Desmethyl FK 506 |

| Molecular Formula | C₄₃H₆₇NO₁₂ |

| Molecular Weight | 790.00 g/mol |

| Description | An impurity and metabolite of Tacrolimus, functioning as an immunosuppressant by inhibiting the activity of FK-506 binding protein (FKBP). |

**3. Mechanism of Action

L-683,519, like its parent compound Tacrolimus, exerts its immunosuppressive effects by first binding to the cytosolic protein FKBP12. This complex of L-683,519 and FKBP12 then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor. Without dephosphorylation, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding for pro-inflammatory cytokines such as interleukin-2 (IL-2), which are essential for T-cell proliferation and activation.

Quantitative Biological Activity

The immunosuppressive potency of L-683,519 has been evaluated in vitro. The following table summarizes the available quantitative data.

| Assay | Species | Cell Type | Endpoint | Value | Reference |

| Immunosuppressive Activity | Human | Mixed Lymphocytes | IC₅₀ | 4 mg/L | (Wallemacq et al., 1994) |

Experimental Protocols

Purification of L-683,519 from a Mixture Containing Tacrolimus

This protocol is based on general methods for the separation of Tacrolimus and its impurities, which can be adapted for the specific isolation of L-683,519.

Workflow Diagram:

The Genesis of Desmethyl Tacrolimus: A Deep Dive into its Discovery and Metabolic Origins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tacrolimus, a cornerstone of immunosuppressive therapy in organ transplantation, undergoes extensive metabolism, leading to the formation of several metabolites. Among these, the desmethyl tacrolimus isomers are of significant interest due to their potential pharmacological activity and their utility as biomarkers for therapeutic drug monitoring. This technical guide provides a comprehensive overview of the discovery and origin of desmethyl tacrolimus, detailing the metabolic pathways, key enzymes, and analytical methodologies for its characterization. Quantitative data are presented in structured tables for comparative analysis, and experimental protocols are described to facilitate replication and further research. Visual diagrams of metabolic pathways and experimental workflows are provided to enhance understanding.

Introduction

Tacrolimus (also known as FK-506) is a macrolide lactone produced by the bacterium Streptomyces tsukubaensis, discovered in 1987.[1] Its potent immunosuppressive properties, achieved through the inhibition of calcineurin, have made it a critical component in preventing allograft rejection in transplant recipients.[1][2] The clinical efficacy and safety of tacrolimus are complicated by its narrow therapeutic window and significant inter-individual pharmacokinetic variability.[3][4] This variability is largely attributed to its extensive metabolism, primarily in the liver and intestine.[5][6] The biotransformation of tacrolimus results in a number of metabolites, with the desmethyl derivatives being among the most prominent. This guide focuses on the discovery and origin of these desmethyl tacrolimus metabolites.

Discovery of Desmethyl Tacrolimus

The identification of desmethyl tacrolimus arose from early metabolic studies of the parent drug. Following the introduction of tacrolimus into clinical practice, researchers sought to understand its metabolic fate to optimize dosing and minimize toxicity. The "discovery" of desmethyl tacrolimus was not a singular event but rather a gradual elucidation through the application of advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Initial investigations into tacrolimus metabolism in the early 1990s revealed the presence of several metabolic products in biological samples from patients.[7] Through techniques like matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometry and static secondary-ion mass spectrometry (TOF-SIMS), researchers were able to identify various metabolites, including demethylated, di-demethylated, and hydroxylated forms of tacrolimus.[8] Among these, the mono-demethylated metabolites were found to be major products of tacrolimus biotransformation.[7][9]

Subsequent studies specifically identified the positions of demethylation, leading to the characterization of three primary mono-demethylated isomers: 13-O-desmethyl tacrolimus (M-I) , 31-O-desmethyl tacrolimus (M-II) , and 15-O-desmethyl tacrolimus (M-III) .[7][10][11] 13-O-desmethyl tacrolimus is consistently reported as the major metabolite.[7][12]

Origin: The Metabolic Pathway of Tacrolimus Demethylation

The formation of desmethyl tacrolimus occurs through Phase I metabolic reactions, specifically O-demethylation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.

Key Enzymes: CYP3A4 and CYP3A5

The primary enzymes responsible for the metabolism of tacrolimus, including its demethylation, are CYP3A4 and CYP3A5 .[5][6][13][14][15] These enzymes are highly expressed in the liver and the small intestine, the main sites of tacrolimus metabolism.[5][6] While both enzymes contribute to tacrolimus clearance, CYP3A5 has been shown to have a predominant role in individuals who express the functional enzyme.[12][13] In vitro studies have demonstrated that the intrinsic clearance of tacrolimus by CYP3A5 is significantly higher than that of CYP3A4.[12][]

Genetic Polymorphisms and Their Impact

A significant factor influencing the rate of desmethyl tacrolimus formation and overall tacrolimus clearance is the genetic polymorphism of the CYP3A5 gene.[17][18][19] The most clinically relevant single nucleotide polymorphism (SNP) is the CYP3A5*3 allele, which leads to a splicing defect and the production of a non-functional protein.[3][14]

-

CYP3A5 Expressers (carriers of at least one CYP3A5*1 allele) have higher CYP3A5 enzyme activity and metabolize tacrolimus more rapidly. These individuals often require higher doses of tacrolimus to achieve therapeutic trough concentrations.[17][18]

-

CYP3A5 Non-expressers (homozygous for the CYP3A5*3 allele) have little to no functional CYP3A5 enzyme and rely primarily on CYP3A4 for tacrolimus metabolism. Consequently, they exhibit slower metabolism and require lower doses.[17][18]

The formation rate of 13-O-desmethyl tacrolimus has been shown to be significantly higher in human liver microsomes from individuals with a CYP3A51 allele compared to those homozygous for CYP3A53.[12][14]

Signaling Pathway Diagram

The metabolic conversion of tacrolimus to its desmethyl metabolites is a direct enzymatic process. The following diagram illustrates this pathway.

References

- 1. Tacrolimus - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tacrolimus Pharmacokinetic and Pharmacogenomic Differences between Adults and Pediatric Solid Organ Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Tacrolimus—why pharmacokinetics matter in the clinic [frontiersin.org]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. Concentration of Tacrolimus and Major Metabolites in Kidney Transplant Recipients as a Function of Diabetes Mellitus and Cytochrome P450 3A Gene Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A quantitative study of in vitro hepatic metabolism of tacrolimus (FK506) using secondary ion and matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A specific method for the measurement of tacrolimus in human whole blood by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. Determination of tacrolimus, three mono-demethylated metabolites and a M1 tautomer in human whole blood by liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of CYP3A5 polymorphism on tacrolimus metabolic clearance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. Tacrolimus Elimination in Four Patients With a CYP3A5*3/*3 CYP3A4*22/*22 Genotype Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolism of tacrolimus (FK506) and recent topics in clinical pharmacokinetics. | Semantic Scholar [semanticscholar.org]

- 17. Frontiers | CYP3A5 Gene-Guided Tacrolimus Treatment of Living-Donor Egyptian Kidney Transplanted Patients [frontiersin.org]

- 18. Effect of CYP3A5 on the Once-Daily Tacrolimus Conversion in Stable Liver Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | The Impact of CYP3A4*22 on Tacrolimus Pharmacokinetics and Outcome in Clinical Practice at a Single Kidney Transplant Center [frontiersin.org]

The Formation of Desmethyl Tacrolimus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of desmethyl tacrolimus, a primary metabolite of the immunosuppressant drug tacrolimus. Understanding the metabolic pathways, enzymatic kinetics, and experimental methodologies involved in its formation is crucial for drug development, therapeutic drug monitoring, and personalized medicine.

Introduction to Tacrolimus Metabolism

Tacrolimus undergoes extensive metabolism in the body, primarily in the liver and intestines, before excretion.[1][2] This biotransformation is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, specifically CYP3A4 and CYP3A5.[3][4][5] The metabolic process involves several reactions, including demethylation and hydroxylation, leading to the formation of multiple metabolites.[3][4] Among these, desmethyl tacrolimus isomers are the most significant.

The formation of these metabolites is of considerable clinical importance due to the narrow therapeutic index of tacrolimus. Variations in metabolic activity, often influenced by genetic polymorphisms in CYP3A5, can lead to significant inter-individual differences in drug exposure and response.[2]

The Role of CYP3A4 and CYP3A5 in Desmethyl Tacrolimus Formation

CYP3A4 and CYP3A5 are the key enzymes responsible for the demethylation of tacrolimus.[3][4] While both enzymes contribute to this metabolic pathway, CYP3A5 is considered the predominant enzyme in individuals who express it.[6] Genetic polymorphisms in the CYP3A5 gene can result in either functional (expressers) or non-functional (non-expressers) enzymes, leading to significant differences in tacrolimus clearance.[6]

The primary demethylated metabolites of tacrolimus are:

-

13-O-desmethyl tacrolimus (M-I): The major metabolite.[3][7]

-

15-O-desmethyl tacrolimus (M-III) [7]

-

31-O-desmethyl tacrolimus (M-II) [7]

Quantitative Analysis of Desmethyl Tacrolimus Formation

The following tables summarize the key quantitative data related to the formation of desmethyl tacrolimus by CYP3A4 and CYP3A5.

| Enzyme | Metabolite | Vmax (nmol/min/nmol enzyme) | Km (μM) | Reference |

| CYP3A4 | 13-O-desmethyl tacrolimus | 8.0 | 0.21 | [3] |

| CYP3A5 | 13-O-desmethyl tacrolimus | 17.0 | 0.21 | [3] |

Table 1: Michaelis-Menten kinetic parameters for the formation of 13-O-desmethyl tacrolimus.

| Metabolite | Average Concentration (ng/mL) in Patient Samples | Percentage of Total Metabolite Concentration | Reference |

| 13-O-desmethyl tacrolimus (M-I) | 0.8 | ~73% | [7][8] |

| 15-O-desmethyl tacrolimus (M-III) | 0.4 | ~18% | [7][8] |

| 31-O-desmethyl tacrolimus (M-II) | 0.2 | ~9% | [7][8] |

Table 2: Relative abundance of major desmethyl tacrolimus metabolites in patient whole blood samples.

Experimental Protocols

In Vitro Metabolism of Tacrolimus using Human Liver Microsomes

This protocol describes the general procedure for studying the metabolism of tacrolimus in vitro using human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

Tacrolimus

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Internal standard (e.g., ascomycin)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

On ice, prepare a master mix containing phosphate buffer, the NADPH regenerating system, and human liver microsomes.

-

Pre-warm the master mix at 37°C for a few minutes.

-

-

Initiation of Reaction:

-

Add tacrolimus (dissolved in a suitable solvent like methanol, ensuring the final solvent concentration is low, typically <1%) to the pre-warmed master mix to initiate the metabolic reaction. The final concentration of tacrolimus should be within a relevant range to determine kinetic parameters.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, 60 minutes) to allow for metabolite formation.

-

-

Termination of Reaction:

-

Stop the reaction at each time point by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing an internal standard. This precipitates the proteins and halts enzymatic activity.

-

-

Sample Processing:

-

Vortex the terminated reaction mixtures to ensure thorough mixing.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for approximately 10 minutes to pellet the precipitated proteins.

-

-

Analysis:

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

-

LC-MS/MS Analysis of Tacrolimus and its Desmethyl Metabolites

This protocol provides a general framework for the quantitative analysis of tacrolimus and its desmethyl metabolites. Specific parameters may need to be optimized based on the instrument and column used.

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Kinetex 2.6 µm C18 100 Å, 100 x 2.1 mm).[9]

-

Mobile Phase A: Water with 0.1% formic acid.[9]

-

Mobile Phase B: Methanol/acetonitrile (50:50, v/v) with 0.1% formic acid.[9]

-

Gradient Elution: A gradient elution is typically employed to separate the parent drug from its metabolites. An example gradient could be:

-

0-1 min: 30% B

-

1-5 min: 30-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-30% B

-

6.1-8 min: 30% B

-

-

Flow Rate: Approximately 0.4 mL/min.

-

Column Temperature: 40-50°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Mass Transitions: The specific precursor and product ion transitions for each analyte and the internal standard need to be determined and optimized. The ammonium adducts are often monitored.[7]

Visualizations

Metabolic Pathway of Tacrolimus

The following diagram illustrates the primary metabolic pathway of tacrolimus leading to the formation of its major desmethyl metabolites.

Caption: Metabolic pathway of tacrolimus to its primary desmethyl metabolites.

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines the key steps in a typical in vitro experiment to study tacrolimus metabolism.

Caption: Workflow for in vitro tacrolimus metabolism studies.

Mechanism of Cytochrome P450-Mediated O-Demethylation

The following diagram provides a simplified representation of the catalytic cycle of cytochrome P450 leading to the O-demethylation of a substrate like tacrolimus.

Caption: Simplified mechanism of P450-mediated O-demethylation.

References

- 1. Brain chemistry: how does P450 catalyze the O-demethylation reaction of 5-methoxytryptamine to yield serotonin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Tacrolimus Metabolism by Cannabidiol and Its Metabolites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of CYP3A5 polymorphism on tacrolimus metabolic clearance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tacrolimus Elimination in Four Patients With a CYP3A5*3/*3 CYP3A4*22/*22 Genotype Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. ClinPGx [clinpgx.org]

- 7. Quantification of tacrolimus and three demethylated metabolites in human whole blood using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of a liquid chromatography-mass spectrometric assay for simultaneous determination of tacrolimus and 13-O-desmethyl tacrolimus in rat kidney tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of L-683,519: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-683,519 is a non-peptide antagonist of cholecystokinin (CCK) receptors. The CCK family of peptide hormones and their receptors play crucial roles in the physiological regulation of the gastrointestinal (GI) system and the central nervous system (CNS).[1][2] Two primary subtypes of CCK receptors have been identified: CCK-A (CCK1) and CCK-B (CCK2).[2] CCK-A receptors are found predominantly in the GI tract and are involved in processes such as pancreatic enzyme secretion, gallbladder contraction, and satiety signaling.[3] CCK-B receptors are primarily located in the CNS, where they are implicated in anxiety, pain perception, and memory.[3] This guide provides a detailed technical overview of the biological activity of L-683,519, focusing on its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to characterize its function.

Quantitative Data

Despite a comprehensive review of available literature, specific quantitative binding affinity data (e.g., IC50, Ki) for L-683,519 could not be located. The existing research landscape provides extensive data for other non-peptide CCK antagonists, such as L-364,718 and L-365,260, but not for L-683,519 itself. The tables below are structured to accommodate such data should it become available in the future.

Table 1: Binding Affinity of L-683,519 for Cholecystokinin Receptors

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference |

| CCK-A | Data not available | Data not available | Data not available | Data not available | |

| CCK-B | Data not available | Data not available | Data not available | Data not available |

Table 2: Functional Antagonism of L-683,519

| Assay Type | Agonist | Tissue/Cell Line | EC50 (nM) | pA2 | Reference |

| Calcium Mobilization | CCK-8 | Data not available | Data not available | Data not available | |

| Amylase Secretion | CCK-8 | Data not available | Data not available | Data not available | |

| Smooth Muscle Contraction | CCK-8 | Data not available | Data not available | Data not available |

Signaling Pathways

L-683,519, as a CCK receptor antagonist, is expected to block the downstream signaling cascades initiated by the binding of CCK to its receptors. The primary signaling pathways for CCK-A and CCK-B receptors involve G-protein coupling and the subsequent activation of intracellular second messengers.

CCK-A Receptor Signaling Pathway

The CCK-A receptor primarily couples to Gq/11 G-proteins. Activation by CCK leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

CCK-B Receptor Signaling Pathway

Similar to the CCK-A receptor, the CCK-B receptor also primarily couples to Gq/11, initiating the PLC-IP3-DAG cascade. This leads to increased intracellular calcium and PKC activation, which in the CNS can modulate neurotransmitter release and neuronal excitability.

Experimental Protocols

The characterization of a CCK receptor antagonist like L-683,519 typically involves two key in vitro assays: radioligand binding assays to determine its affinity for the receptors and functional assays to measure its ability to block CCK-induced cellular responses.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) and inhibitory concentration (IC50) of L-683,519 for CCK-A and CCK-B receptors.

Objective: To quantify the affinity of L-683,519 for CCK receptors.

General Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues known to express CCK-A or CCK-B receptors (e.g., rat pancreas for CCK-A, guinea pig brain for CCK-B).

-

Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [125I]CCK-8) is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor, L-683,519.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of L-683,519 that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of L-683,519 to block the increase in intracellular calcium induced by a CCK receptor agonist.

Objective: To determine the functional antagonist potency of L-683,519.

General Methodology:

-

Cell Culture: Cells endogenously or recombinantly expressing CCK-A or CCK-B receptors are cultured in multi-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of L-683,519.

-

Agonist Stimulation: A CCK receptor agonist (e.g., CCK-8) is added to the wells to stimulate the receptors.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The concentration-response curves for the agonist in the presence of different concentrations of the antagonist are plotted to determine the potency of L-683,519 in blocking the agonist-induced response, often expressed as an EC50 or pA2 value.

Conclusion

References

An In-depth Technical Guide to the Interaction of L-683,519 and FK-506 Binding Protein (FKBP)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the interaction between the immunosuppressive agent L-683,519 and the FK-506 binding protein (FKBP) family, with a primary focus on FKBP12. L-683,519, an analog of tacrolimus (FK-506), exerts its biological effects through a "gain-of-function" mechanism, requiring the formation of a binary complex with an intracellular FKBP. This guide details the molecular mechanism of this interaction, its downstream consequences on cellular signaling pathways, and the experimental methodologies employed to characterize this class of compounds. While direct quantitative binding data for L-683,519 is not publicly available, this document provides a framework for its characterization based on established protocols for analogous compounds.

Introduction to L-683,519 and FKBPs

L-683,519 is a macrocyclic lactone belonging to the same class of immunophilin ligands as the well-characterized immunosuppressant FK-506.[1] These molecules are incapable of inhibiting their ultimate target, the serine/threonine phosphatase calcineurin, on their own. Instead, they must first bind to a member of the highly conserved family of FK-506 binding proteins (FKBPs).[2][3] The most abundant and well-studied of these is the 12 kDa cytosolic protein, FKBP12. The resulting L-683,519-FKBP12 complex presents a composite surface that effectively inhibits calcineurin.[4]

FKBPs are peptidyl-prolyl isomerases (PPIases) that are involved in a variety of cellular processes, including protein folding and signal transduction.[5] The interaction of ligands like L-683,519 with the PPIase active site of FKBP12 is central to their mechanism of action.

Quantitative Data on FKBP Ligand Interactions

A critical aspect of characterizing the interaction between a ligand and its protein target is the determination of its binding affinity. Common metrics include the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50).

While specific quantitative binding data for L-683,519 with any FKBP is not available in the peer-reviewed literature, the table below provides the known binding affinities for the parent compound, FK-506, with FKBP12 for comparative purposes. The absence of data for L-683,519 is explicitly noted.

| Ligand | Protein Target | Binding Affinity Metric | Value (nM) | Reference |

| L-683,519 | FKBP12 | Ki, Kd, or IC50 | Data not publicly available | |

| FK-506 | FKBP12 | Kd | 0.4 | [6] |

| FK-506 | FKBP12 | Ki | ~1.7 | [6] |

| Rapamycin | FKBP12 | IC50 | 0.057 µM (57 nM) | [7] |

Experimental Protocols

The following sections detail generalized experimental protocols that are commonly used to characterize the binding of FK-506 analogs like L-683,519 to FKBP12 and their subsequent effect on calcineurin activity.

FKBP12 Competitive Binding Assay

This assay is designed to determine the affinity of a test compound for FKBP12 by measuring its ability to compete with a radiolabeled or fluorescently-labeled ligand of known affinity.

Objective: To determine the IC50 and subsequently the Ki of L-683,519 for FKBP12.

Principle: A constant concentration of recombinant FKBP12 and a labeled ligand (e.g., [³H]FK-506) are incubated with varying concentrations of the unlabeled test compound (L-683,519). The amount of labeled ligand bound to FKBP12 is inversely proportional to the affinity and concentration of the test compound.

Materials:

-

Recombinant human FKBP12

-

[³H]FK-506 (or other suitable labeled ligand)

-

L-683,519

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% BSA)

-

Scintillation counter and vials

-

96-well filter plates

Procedure:

-

Prepare a series of dilutions of L-683,519 in the assay buffer.

-

In a 96-well plate, add a constant amount of recombinant FKBP12 and [³H]FK-506 to each well.

-

Add the different concentrations of L-683,519 to the wells. Include control wells with no competitor and wells with a large excess of unlabeled FK-506 to determine total and non-specific binding, respectively.

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

Transfer the contents of the wells to a filter plate and wash to remove unbound ligand.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Plot the percentage of bound [³H]FK-506 against the logarithm of the L-683,519 concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Workflow Diagram:

In Vitro Calcineurin Phosphatase Activity Assay

This assay measures the ability of the L-683,519-FKBP12 complex to inhibit the phosphatase activity of calcineurin.

Objective: To determine the IC50 of the L-683,519-FKBP12 complex for calcineurin inhibition.

Principle: The phosphatase activity of calcineurin is measured using a synthetic phosphopeptide substrate. The release of free phosphate is quantified colorimetrically. The assay is performed in the presence of a constant concentration of FKBP12 and varying concentrations of L-683,519.

Materials:

-

Recombinant human calcineurin

-

Recombinant human FKBP12

-

Calmodulin

-

RII phosphopeptide substrate

-

L-683,519

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.5 mM CaCl₂, 0.25 mg/mL BSA)

-

Malachite green phosphate detection solution

-

96-well microplate reader

Procedure:

-

Prepare a series of dilutions of L-683,519 in the assay buffer.

-

In a 96-well plate, pre-incubate a constant concentration of FKBP12 with the different concentrations of L-683,519 to allow for complex formation.

-

Add calcineurin and calmodulin to each well.

-

Initiate the phosphatase reaction by adding the RII phosphopeptide substrate.

-

Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction and measure the amount of free phosphate released using a malachite green-based colorimetric assay.

-

Read the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Plot the percentage of calcineurin activity against the logarithm of the L-683,519 concentration to determine the IC50 value.

Signaling Pathways Modulated by the L-683,519-FKBP12 Complex

The formation of the L-683,519-FKBP12 complex has significant downstream effects on cellular signaling, primarily through the inhibition of calcineurin and potentially through the modulation of other FKBP12-interacting proteins.

Calcineurin-NFAT Signaling Pathway

The primary mechanism of immunosuppression by L-683,519 is through the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.

Pathway Description: In activated T-cells, an increase in intracellular calcium concentration leads to the activation of calcineurin. Activated calcineurin then dephosphorylates NFAT, a transcription factor. Dephosphorylated NFAT translocates to the nucleus, where it upregulates the expression of genes crucial for the immune response, including interleukin-2 (IL-2). The L-683,519-FKBP12 complex binds to calcineurin, blocking its phosphatase activity and preventing the dephosphorylation and subsequent nuclear translocation of NFAT. This leads to a suppression of the T-cell mediated immune response. A study has shown that L-683,590 (likely a typographical error for L-683,519) completely inhibited calcineurin-like protein phosphatase activity.[8]

Potential Interaction with the TGF-β Signaling Pathway

FKBP12 is a known regulator of the Transforming Growth Factor-β (TGF-β) type I receptor (TβRI). While the direct effect of L-683,519 on this pathway has not been elucidated, the interaction between FKBP12 and TβRI presents a potential secondary mechanism of action.

Pathway Description: FKBP12 binds to the glycine-serine-rich (GS) domain of the TβRI, keeping it in an inactive state. Upon binding of TGF-β to the type II receptor (TβRII), TβRII phosphorylates and activates TβRI. This activation is facilitated by the dissociation of FKBP12. Activated TβRI then phosphorylates downstream SMAD proteins, which translocate to the nucleus and regulate gene expression. It is plausible that ligands binding to the active site of FKBP12, such as L-683,519, could modulate the interaction between FKBP12 and TβRI, thereby influencing TGF-β signaling.

Conclusion

L-683,519 is an important pharmacological tool for studying FKBP-mediated cellular processes. Its primary mechanism of action involves binding to an FKBP, most notably FKBP12, to form an inhibitory complex with the protein phosphatase calcineurin. This leads to the suppression of the NFAT signaling pathway and subsequent immunosuppression. While the precise binding affinity of L-683,519 for FKBP12 remains to be publicly documented, the experimental frameworks outlined in this guide provide a clear path for its determination. Further research is warranted to explore the potential effects of L-683,519 on other FKBP12-regulated pathways, such as TGF-β signaling, which could reveal additional therapeutic applications for this class of compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Interactions of FK506 and Rapamycin With FK506 Binding Protein 12 in Opportunistic Human Fungal Pathogens [frontiersin.org]

- 4. Molecular actions of calcineurin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the calcineurin-like protein phosphatase activity in Limulus ventral eye photoreceptor cells alters the characteristics of the spontaneous quantal bumps and the light-mediated inward currents, and enhances arrestin phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-683,519 is a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor. This technical guide provides an in-depth overview of the primary research applications of L-683,519, focusing on its utility in studies related to anxiety, nociception, and gastric acid secretion. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visualizations of relevant signaling pathways and workflows to support researchers in their study design and execution.

Introduction: The Role of the Cholecystokinin-B Receptor

The cholecystokinin (CCK) system, comprising the peptides CCK and gastrin and their receptors, CCK-A and CCK-B, plays a crucial role in both the gastrointestinal system and the central nervous system (CNS).[1][2] The CCK-B receptor, also known as the gastrin receptor, is predominantly found in the brain and stomach.[2][3] In the CNS, activation of CCK-B receptors has been strongly implicated in anxiety and panic disorders, as well as the modulation of pain perception.[4][5][6] In the stomach, these receptors mediate gastrin-stimulated acid secretion.[7]

L-683,519, as a selective CCK-B receptor antagonist, serves as a valuable pharmacological tool to investigate the physiological and pathological roles of this receptor. Its predecessor, L-365,260, has been extensively studied and provides a strong basis for understanding the applications of this class of compounds.[2][8]

Quantitative Pharmacological Data

The selectivity and potency of cholecystokinin receptor antagonists are critical for their utility in research. The following table summarizes the binding affinities of L-365,260, a closely related predecessor to L-683,519, for CCK-A and CCK-B receptors. This data is essential for determining appropriate concentrations for in vitro and in vivo experiments.

| Compound | Receptor Subtype | Binding Affinity (IC50/Ki) | Species/Tissue | Reference |

| L-365,260 | CCK-B | ~2 nM (Ki) | Guinea pig brain | [9] |

| L-365,260 | CCK-A | >100 nM (low affinity) | Various | [8][10] |

Primary Research Applications and Experimental Protocols

Anxiety and Panic Disorders

Background: The activation of CCK-B receptors in the brain, particularly in regions like the amygdala, is known to induce anxiety-like behaviors.[4][6] Selective CCK-B antagonists are therefore investigated for their anxiolytic potential.

Key Experiments:

-

Elevated Plus-Maze (EPM): This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces. Anxiolytic compounds increase the time spent in and the number of entries into the open arms.

-

Forced Swim Test (FST): This model is used to screen for antidepressant and anxiolytic activity. A decrease in immobility time is indicative of an antidepressant-like effect.[11][12][13]

-

Conditioned Suppression of Motility: This paradigm measures fear-induced freezing behavior in response to a conditioned stimulus previously paired with an aversive event. Anxiolytics can reduce this conditioned fear response.[14]

Experimental Protocol: Elevated Plus-Maze (Rat Model)

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Procedure:

-

Administer L-683,519 (or vehicle control) via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test.

-

Place the rat in the center of the maze, facing an open arm.

-

Allow the rat to explore the maze for a 5-minute period.

-

Record the number of entries into and the time spent in the open and closed arms using an automated tracking system or manual observation.

-

-

Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters suggests an anxiolytic-like effect.

Nociception and Pain Modulation

Background: The CCKergic system has a complex role in pain perception. While CCK itself can have pronociceptive effects, CCK-B receptor antagonists have been shown to potentiate opioid analgesia and may possess intrinsic analgesic properties under certain conditions.[15][16]

Key Experiments:

-

Hot Plate Test: This assay measures the latency of a thermal pain response. An increase in latency indicates an analgesic effect.

-

Tail-Flick Test: Similar to the hot plate test, this measures the latency to withdraw the tail from a radiant heat source.

-

Formalin Test: This model assesses both acute and chronic inflammatory pain by observing the animal's response to a subcutaneous injection of formalin.

Experimental Protocol: Hot Plate Test (Mouse Model)

-

Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).

-

Animals: Male C57BL/6 or other suitable mouse strain.

-

Procedure:

-

Administer L-683,519 (or vehicle) and/or an opioid analgesic (e.g., morphine) at specified times before the test.

-

Gently place the mouse on the hot plate.

-

Record the latency to the first sign of nociception (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

-

Data Analysis: Compare the response latencies between treatment groups. A significant increase in latency indicates analgesia.

Gastric Acid Secretion

Background: Gastrin, acting through CCK-B receptors on enterochromaffin-like (ECL) cells and parietal cells, is a primary stimulant of gastric acid secretion.[7] CCK-B antagonists can effectively inhibit this process.

Key Experiment:

-

Pentagastrin-Stimulated Gastric Acid Secretion: Pentagastrin, a synthetic analog of gastrin, is used to induce gastric acid secretion. The inhibitory effect of a CCK-B antagonist on this stimulated secretion is then measured.[17][18][19]

Experimental Protocol: In Vivo Gastric Acid Secretion (Rat Model)

-

Animal Preparation: Anesthetize a rat and perform a pylorus ligation to allow for the collection of gastric juice. A gastric cannula may be inserted for sample collection.

-

Procedure:

-

Administer L-683,519 (or vehicle) intravenously or via another appropriate route.

-

After a set period, administer a subcutaneous or intravenous injection of pentagastrin to stimulate acid secretion.

-

Collect gastric contents at specified time intervals.

-

-

Data Analysis: Measure the volume and determine the acid concentration (by titration with NaOH) of the collected gastric juice. Calculate the total acid output and compare between treatment groups.

Signaling Pathways and Visualizations

CCK-B Receptor Signaling in Anxiety

Activation of CCK-B receptors in neurons, particularly in the amygdala, is coupled to Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events result in increased neuronal excitability, contributing to anxiogenic responses. L-683,519 blocks the initial binding of CCK, thereby inhibiting this entire downstream pathway.

Experimental Workflow: Radioligand Binding Assay

To determine the binding affinity of L-683,519 for CCK receptors, a competitive radioligand binding assay is employed. This workflow illustrates the key steps in such an experiment.

CCK-B Receptor Modulation of Nociceptive Pathways

In the spinal cord, CCK-B receptors are involved in the modulation of nociceptive signals. Their activation can facilitate pain transmission. L-683,519, by blocking these receptors, can potentially reduce this facilitation, contributing to an overall analgesic effect.

Conclusion

L-683,519 is a critical tool for elucidating the diverse roles of the CCK-B receptor in health and disease. Its high selectivity allows for precise investigation of CCK-B-mediated pathways in anxiety, pain, and gastric function. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the design and interpretation of research utilizing this potent antagonist, ultimately contributing to a deeper understanding of the complex cholecystokinin system and the development of novel therapeutics.

References

- 1. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholecystokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. CCK in anxiety and cognitive processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Pentagastrin? [synapse.patsnap.com]

- 8. Cholecystokinin(CCK)-A and CCK-B/gastrin receptors in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Incubation of conditioned fear in the conditioned suppression model in rats: role of food-restriction conditions, length of conditioned stimulus, and generality to conditioned freezing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acquisition of analgesic properties by the cholecystokinin (CCK)/CCK2 receptor system within the amygdala in a persistent inflammatory pain condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Increased sensitivity to stimulation of acid secretion by pentagastrin in duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pentagastrin-stimulated gastric acid secretion: does desensitization exist? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of pentagastrin-stimulated gastric acid secretion by pantoprazole and omeprazole in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

L-683,519 Analytical Reference Standard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-683,519 is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B) receptor, a G protein-coupled receptor found predominantly in the central nervous system and the gastrointestinal tract. As a member of the benzodiazepine class, L-683,519 serves as a critical tool in neuroscience and pharmacology research for investigating the physiological and pathological roles of the CCK-B receptor. This document provides detailed application notes and experimental protocols for the use of the L-683,519 analytical reference standard in in vitro studies.

Physicochemical Properties and Storage

| Property | Value |

| CAS Number | 132172-14-6 |

| Molecular Formula | C₂₄H₂₃N₃O₂ |

| Molecular Weight | 385.46 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

| Storage | Store at -20°C for long-term stability. Stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

Mechanism of Action

L-683,519 functions by competitively binding to the CCK-B receptor, thereby blocking the binding of its endogenous ligands, cholecystokinin (CCK) and gastrin. This antagonism inhibits the downstream signaling pathways activated by these peptides. The CCK-B receptor is involved in various physiological processes, including anxiety, pain perception, and gastric acid secretion. By selectively blocking this receptor, L-683,519 allows for the elucidation of its specific functions.

Application: In Vitro Receptor Binding Assay

A competitive radioligand binding assay is a fundamental technique to determine the affinity of L-683,519 for the CCK-B receptor. This assay measures the ability of L-683,519 to displace a radiolabeled ligand from the receptor.

Quantitative Data

The following table summarizes typical binding affinity data for L-683,519 and related compounds at the human CCK-B receptor.

| Compound | Kᵢ (nM) for CCK-B | Selectivity (CCK-A/CCK-B) |

| L-683,519 | ~2-5 | >1000-fold |

| L-365,260 | ~1-2 | >100-fold |

| Devazepide (CCK-A selective) | >1000 | <0.01-fold |

Note: Kᵢ values can vary depending on the experimental conditions, such as the radioligand used and the tissue/cell preparation.

Experimental Protocol: CCK-B Receptor Binding Assay

Materials:

-

Receptor Source: Membranes from cells stably expressing the human CCK-B receptor (e.g., CHO or HEK293 cells) or brain tissue homogenates (e.g., cortex or hippocampus).

-

Radioligand: [³H]-L-365,260 or ¹²⁵I-CCK-8 (sulfated).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled CCK-B ligand (e.g., 1 µM gastrin I or 1 µM L-365,260).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.

-

L-683,519 Stock Solution: 10 mM in DMSO.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

Filtration Manifold.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or harvested cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, prepare the following in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and non-specific binding control.

-

Competitive Binding: Receptor membranes, radioligand, and serial dilutions of L-683,519.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the L-683,519 concentration.

-

Determine the IC₅₀ value (the concentration of L-683,519 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Application: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for determining the purity and concentration of the L-683,519 analytical reference standard. A reversed-phase HPLC method is typically employed.

Quantitative Data

The following table provides typical parameters for an HPLC analysis of L-683,519.

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 20% to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Expected Retention Time | Dependent on the specific system and gradient, but typically in the mid-to-late part of the gradient. |

Experimental Protocol: HPLC Purity Determination

Materials:

-

HPLC System: With a UV detector, gradient pump, and autosampler.

-

Column: C18 reversed-phase column.

-

Solvents: HPLC-grade water, acetonitrile, and trifluoroacetic acid.

-

L-683,519 Standard: Accurately weighed and dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).

Procedure:

-

Mobile Phase Preparation: Prepare Mobile Phase A and Mobile Phase B as described in the table. Degas the mobile phases before use.

-

Standard Preparation: Prepare a stock solution of L-683,519. From this, prepare a working standard solution at a concentration suitable for injection (e.g., 0.1 mg/mL).

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 20% B) until a stable baseline is achieved.

-

Injection: Inject the working standard solution onto the column.

-

Data Acquisition: Run the gradient and record the chromatogram.

-

Data Analysis:

-

Identify the main peak corresponding to L-683,519.

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the L-683,519 standard by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. It is the responsibility of the user to validate any methods for their intended purpose. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols for the Quantitative Analysis of L-683,519 in Tacrolimus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacrolimus (also known as FK-506) is a potent macrolide lactone immunosuppressant widely used in organ transplantation to prevent rejection. The manufacturing process of Tacrolimus can result in the formation of related substances and impurities that need to be carefully monitored and controlled to ensure the safety and efficacy of the drug product. One such process-related impurity is L-683,519, also known as 13-desmethyl Tacrolimus.

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of L-683,519 in Tacrolimus bulk drug substance and pharmaceutical formulations. The methodologies described herein are based on established high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, providing the necessary sensitivity, specificity, and accuracy for regulatory compliance and quality control.

Chemical Structures

Tacrolimus:

L-683,519 (13-desmethyl Tacrolimus):

-

Chemical Formula: C₄₃H₆₇NO₁₂

-

Molecular Weight: 790.00 g/mol

Signaling Pathway of Tacrolimus

Tacrolimus exerts its immunosuppressive effects by inhibiting the calcineurin-mediated activation of T-lymphocytes. The binding of Tacrolimus to the immunophilin FKBP12 creates a drug-protein complex that inhibits the phosphatase activity of calcineurin. This, in turn, prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-ATc), blocking its translocation to the nucleus and subsequent transcription of interleukin-2 (IL-2), a key cytokine for T-cell proliferation and activation.

Caption: Tacrolimus signaling pathway in a T-lymphocyte.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of Tacrolimus for the quantification of L-683,519.

4.1.1. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil 100-5 C18)[3] |

| Mobile Phase A | Water with 0.02% v/v Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 70:30 (A:B) to 30:70 (A:B) over 15 minutes, then hold for 5 minutes, and return to initial conditions. |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 60 °C[3] |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL[3] |

| Diluent | Acetonitrile:Water (50:50, v/v)[3] |

4.1.2. Preparation of Solutions

-

Standard Stock Solution of L-683,519 (100 µg/mL): Accurately weigh about 10 mg of L-683,519 reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

-

Standard Solution (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with diluent.

-

Sample Solution (for Tacrolimus Drug Substance): Accurately weigh about 25 mg of Tacrolimus into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a final concentration of approximately 1 mg/mL.

-

Spiked Sample Solution (for Accuracy): Prepare a sample solution of Tacrolimus as described above. Spike with a known amount of L-683,519 Standard Stock Solution to achieve a concentration of approximately 1 µg/mL of L-683,519.

4.1.3. System Suitability

| Parameter | Acceptance Criteria |

| Tailing Factor (for Tacrolimus peak) | Not more than 2.0 |

| Theoretical Plates (for Tacrolimus peak) | Not less than 2000 |

| Resolution (between Tacrolimus and L-683,519) | Not less than 2.0 |

| Relative Standard Deviation (RSD) of replicate injections | Not more than 2.0% for the peak area of L-683,519 in the standard solution. |

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides higher sensitivity and selectivity and is suitable for the quantification of trace levels of L-683,519.

4.2.1. Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| Column | UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50:50 (A:B) to 10:90 (A:B) over 3 minutes, hold for 1 minute, and return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Tacrolimus: 826.5 → 768.5 (Quantifier), 826.5 → 616.4 (Qualifier) L-683,519: 812.5 → 754.5 (Quantifier), 812.5 → 602.4 (Qualifier) |

| Internal Standard (IS) | Ascomycin or a stable isotope-labeled Tacrolimus |

4.2.2. Preparation of Solutions

Preparation of standard and sample solutions should follow a similar procedure as the HPLC-UV method, with the addition of an internal standard to all solutions at a fixed concentration.

Data Presentation

The following tables summarize the expected performance characteristics of the HPLC-UV method for the quantification of L-683,519.

Table 1: Linearity

| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | %RSD |

| 0.25 | 1254, 1261, 1248 | 1254 | 0.52 |

| 0.50 | 2505, 2515, 2498 | 2506 | 0.34 |

| 1.00 | 5012, 5025, 4998 | 5012 | 0.27 |

| 1.50 | 7520, 7540, 7505 | 7522 | 0.23 |

| 2.00 | 10035, 10055, 10010 | 10033 | 0.22 |

| Correlation Coefficient (r²) | > 0.999 |

Table 2: Accuracy (Recovery)

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, n=3) | Mean Recovery (%) | %RSD |

| 80% | 0.8 | 0.79, 0.81, 0.80 | 99.2 | 1.25 |

| 100% | 1.0 | 1.01, 0.99, 1.02 | 100.7 | 1.49 |

| 120% | 1.2 | 1.18, 1.21, 1.19 | 99.2 | 1.26 |

Table 3: Precision

| Precision Type | Concentration (µg/mL) | Peak Area (n=6) | Mean Peak Area | %RSD |

| Repeatability | 1.0 | 5015, 5028, 5009, 5035, 5018, 5022 | 5021 | 0.20 |

| Intermediate Precision | 1.0 | (Analyst 1/Day 1 vs. Analyst 2/Day 2 results) | - | < 2.0 |

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Parameter | Value (µg/mL) |

| LOD | 0.05 |

| LOQ | 0.15 |

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of L-683,519 in a Tacrolimus sample.

Caption: General workflow for L-683,519 analysis.

References

Application Notes and Protocols for L-683,519 in Analytical Method Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-683,519 is a potent and selective non-peptide antagonist of the cholecystokinin type B (CCK-B) receptor, which also functions as the gastrin receptor.[1][2] Gastrin and cholecystokinin are peptide hormones that play crucial roles in gastrointestinal physiology, including the regulation of gastric acid secretion, and are also implicated in the growth of certain cancers.[3][4] L-683,519, as a CCK-B/gastrin receptor antagonist, is a valuable tool for studying the physiological and pathological roles of these receptors.[1] The development of robust analytical methods is essential for the preclinical and clinical evaluation of L-683,519, enabling accurate quantification in various matrices and ensuring quality control.

These application notes provide a comprehensive overview of the analytical methodologies for L-683,519, including a detailed protocol for a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Additionally, the relevant signaling pathways modulated by L-683,519 are illustrated to provide a broader context for its mechanism of action.

Signaling Pathway

The CCK-B receptor, a G-protein coupled receptor (GPCR), is the primary target of L-683,519.[5][6] Upon binding of its endogenous ligands, gastrin or cholecystokinin, the receptor activates several downstream signaling cascades. These pathways are integral to cellular processes such as proliferation and secretion. L-683,519 competitively inhibits these actions. The major signaling pathways activated by the CCK-B receptor include the Gq/11, Gs, and G12/13 pathways, leading to the activation of Phospholipase C (PLC), Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK) cascades, and the PI3K/Akt pathway.[3][7][8]

Analytical Method: HPLC-UV for Quantification of L-683,519

This section details a generalized High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of L-683,519 in pharmaceutical formulations or biological matrices after appropriate sample preparation.

Experimental Workflow

The following diagram outlines the typical workflow for the analysis of L-683,519 using HPLC-UV.

Materials and Reagents

-

L-683,519 reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ammonium acetate

-

Formic acid or Phosphoric acid

-

Appropriate biological matrix (e.g., plasma, serum) or pharmaceutical formulation excipients

Instrumentation and Chromatographic Conditions

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with Acetonitrile and 20 mM Ammonium Acetate buffer (pH adjusted to 4.5 with formic acid) in a ratio of 60:40 (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Detector |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of L-683,519 reference standard and dissolve in 10 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plasma):

-

To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Inject into the HPLC system.

Method Validation Parameters

The following tables summarize the typical quantitative data obtained during the validation of an analytical method for L-683,519.

Table 1: Linearity and Range

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,800 |

| 100 | 1,521,000 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 2: Precision

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) |

| LQC | 5 | 2.1 | 3.5 |

| MQC | 25 | 1.8 | 2.9 |

| HQC | 75 | 1.5 | 2.5 |

Table 3: Accuracy (Recovery)

| QC Level | Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Accuracy (%) |

| LQC | 5 | 4.95 | 99.0 |

| MQC | 25 | 25.3 | 101.2 |

| HQC | 75 | 74.5 | 99.3 |

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (µg/mL) |

| LOD | 0.1 |

| LOQ | 0.5 |

Conclusion

The provided application notes offer a foundational framework for the analytical development of L-683,519. The HPLC-UV method described is a robust and reliable technique for the quantification of this compound. The validation data presented, while illustrative, represent the expected performance of a well-developed analytical method. The signaling pathway diagrams provide essential context for understanding the mechanism of action of L-683,519, aiding researchers in designing and interpreting their studies. These protocols and notes are intended to serve as a valuable resource for scientists and professionals engaged in the research and development of L-683,519 and other CCK-B/gastrin receptor antagonists.

References

- 1. CCKB/gastrin receptor antagonists: recent advances and potential uses in gastric secretory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are CCKB agonists and how do they work? [synapse.patsnap.com]

- 6. uniprot.org [uniprot.org]

- 7. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Desmethyl Tacrolimus for Research Applications

Application Notes and Protocols

This document provides detailed procedures for the synthesis, purification, and characterization of desmethyl tacrolimus, a key metabolite of the immunosuppressant drug tacrolimus. These protocols are intended for researchers, scientists, and drug development professionals engaged in the study of tacrolimus metabolism, pharmacology, and the development of novel analogs.

Introduction

Tacrolimus (also known as FK-506) is a potent macrolide lactone that exerts its immunosuppressive effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. This inhibition is mediated through the formation of a complex with the immunophilin FKBP12. The metabolism of tacrolimus is extensive, primarily occurring in the liver and small intestine, and is mediated by the cytochrome P450 3A (CYP3A) subfamily of enzymes.

The major metabolic pathways involve hydroxylation and O-demethylation, leading to the formation of several metabolites. Among these, the mono-demethylated metabolites, including 13-O-desmethyl tacrolimus, 31-O-desmethyl tacrolimus, and 15-O-desmethyl tacrolimus, are of significant interest for research.[1][2] The 31-O-desmethyl metabolite, in particular, has been reported to have comparable activity to the parent drug.[3] The availability of pure desmethyl tacrolimus isomers is crucial for their use as analytical standards in pharmacokinetic and metabolic studies, as well as for investigating their individual biological activities.